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molecular formula C9H8ClNO3 B2594197 3-Acetamido-4-chlorobenzoic acid CAS No. 101870-46-6

3-Acetamido-4-chlorobenzoic acid

Cat. No. B2594197
M. Wt: 213.62
InChI Key: HFYNMUOIGHFOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188002B2

Procedure details

Tetrahydrofuran (THF) room temperature (RT), NaHCO3 solution 101.9 g (582 mmol) of 3-amino-4-chlorobenzoic acid were suspended in 700 ml of acetic acid and then admixed with 64.8 ml (687 mmol) of acetic anhydride. The mixture was heated under reflux for 15 h and, after cooling, was added to 1.5 l of ice-water. The precipitated crystals were isolated by filtration with suction, washed with water, and dried in a vacuum cabinet at 70° C. for 17 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1CC[CH2:3][CH2:2]1.C([O-])(O)=O.[Na+].[NH2:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[Cl:21])[C:15]([OH:17])=[O:16].C(OC(=O)C)(=O)C>C(O)(=O)C>[C:2]([NH:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[Cl:21])[C:15]([OH:17])=[O:16])(=[O:1])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
101.9 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1Cl
Step Two
Name
Quantity
64.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were isolated by filtration with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum cabinet at 70° C. for 17 h.
Duration
17 h

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC=1C=C(C(=O)O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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